

A Comparative Guide to the Analytical Characterization of Methyl 6-(chloromethyl)nicotinate

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Compound of Interest

Compound Name: Methyl 6-(chloromethyl)nicotinate

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This guide provides a comprehensive comparison of key analytical techniques for the characterization of **Methyl 6-(chloromethyl)nicotinate**, a pivotal intermediate in pharmaceutical synthesis. The following sections detail the expected data from various analytical methods, offering a comparative analysis with alternative techniques and providing foundational experimental protocols. This information is intended to support researchers in method selection, data interpretation, and quality control.

Comparative Analysis of Analytical Techniques

The structural elucidation and purity assessment of **Methyl 6-(chloromethyl)nicotinate** ($C_8H_8ClNO_2$) relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and physicochemical properties. The choice of technique will depend on the specific analytical goal, whether it is routine purity analysis, structural confirmation, or quantitative determination.

Data Summary

The following table summarizes the key expected quantitative data for **Methyl 6-(chloromethyl)nicotinate** across various analytical techniques. For some techniques, data for

the closely related analogue, Methyl 6-methylnicotinate, is provided for comparative purposes due to the limited availability of specific experimental data for the title compound.

Analytical Technique	Parameter	Methyl 6-(chloromethyl) nicotinate (Expected/Predicted)	Methyl 6-methylnicotinate (Reference Data)	Alternative Techniques & Considerations
¹ H NMR	Chemical Shift (δ)	~9.1 ppm (s, 1H, H-2), ~8.3 ppm (dd, 1H, H-4), ~7.5 ppm (d, 1H, H-5), ~4.8 ppm (s, 2H, -CH ₂ Cl), ~3.9 ppm (s, 3H, -OCH ₃)	9.06 ppm (s, 1H, H-2), 8.13 ppm (dd, 1H, H-4), 7.20 ppm (d, 1H, H-5), 3.89 ppm (s, 3H, -OCH ₃), 2.58 ppm (s, 3H, -CH ₃)[1]	2D NMR (COSY, HSQC, HMBC) for unambiguous assignment.
¹³ C NMR	Chemical Shift (δ)	~165 ppm (C=O), ~159 ppm (C-6), ~152 ppm (C-2), ~138 ppm (C-4), ~125 ppm (C-3), ~123 ppm (C-5), ~53 ppm (-OCH ₃), ~45 ppm (-CH ₂ Cl)	165-167 ppm (C=O), 158-162 ppm (C-6), 150-154 ppm (C-2), 136-140 ppm (C-4), 123-127 ppm (C-3), 121-124 ppm (C-5), 51-53 ppm (-OCH ₃), 23-25 ppm (-CH ₃)	DEPT-135 and DEPT-90 for distinguishing between CH, CH ₂ , and CH ₃ groups.
Mass Spectrometry (MS)	m/z of [M+H] ⁺	186.03	152.07	High-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
Key Fragments	150 ([M-HCl] ⁺), 122 ([M-HCl-	120 ([M-OCH ₃] ⁺), 92 ([M-	Tandem MS (MS/MS) for	

	CO] ⁺)	COOCH ₃] ⁺)[2]	detailed fragmentation analysis and structural confirmation.	
Infrared (IR) Spectroscopy	Key Peaks (cm ⁻¹)	~3000-3100 (Ar C-H), ~2950 (Alkyl C-H), ~1720 (C=O ester), ~1600, 1450 (C=C, C=N ring), ~1250 (C-O ester), ~700-800 (C-Cl)	~3000-3100 (Ar C-H), ~2950 (Alkyl C-H), ~1725 (C=O ester), ~1590, 1470 (C=C, C=N ring), ~1280 (C-O ester)	Attenuated Total Reflectance (ATR) for solid samples, offering minimal sample preparation.
HPLC-UV	Retention Time	Dependent on column and mobile phase	Dependent on column and mobile phase	HPLC coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity.
λ _{max}	~265 nm	~265 nm	Diode Array Detector (DAD) to obtain UV spectra for peak purity assessment.	
GC-MS	Retention Time	Dependent on column and temperature program	Dependent on column and temperature program	Derivatization may be required for related polar impurities to improve volatility.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **Methyl 6-(chloromethyl)nicotinate** in approximately 0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent. Filter the solution into a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Data Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
 - Data Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Mass Spectrometry (MS)

- Direct Infusion ESI-MS:

- Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Mass Spectrometer: Electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Analysis Mode: Full scan mode to identify the molecular ion.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
 - GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
 - Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 250 °C).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Analysis Mode: Full scan mode.

Infrared (IR) Spectroscopy

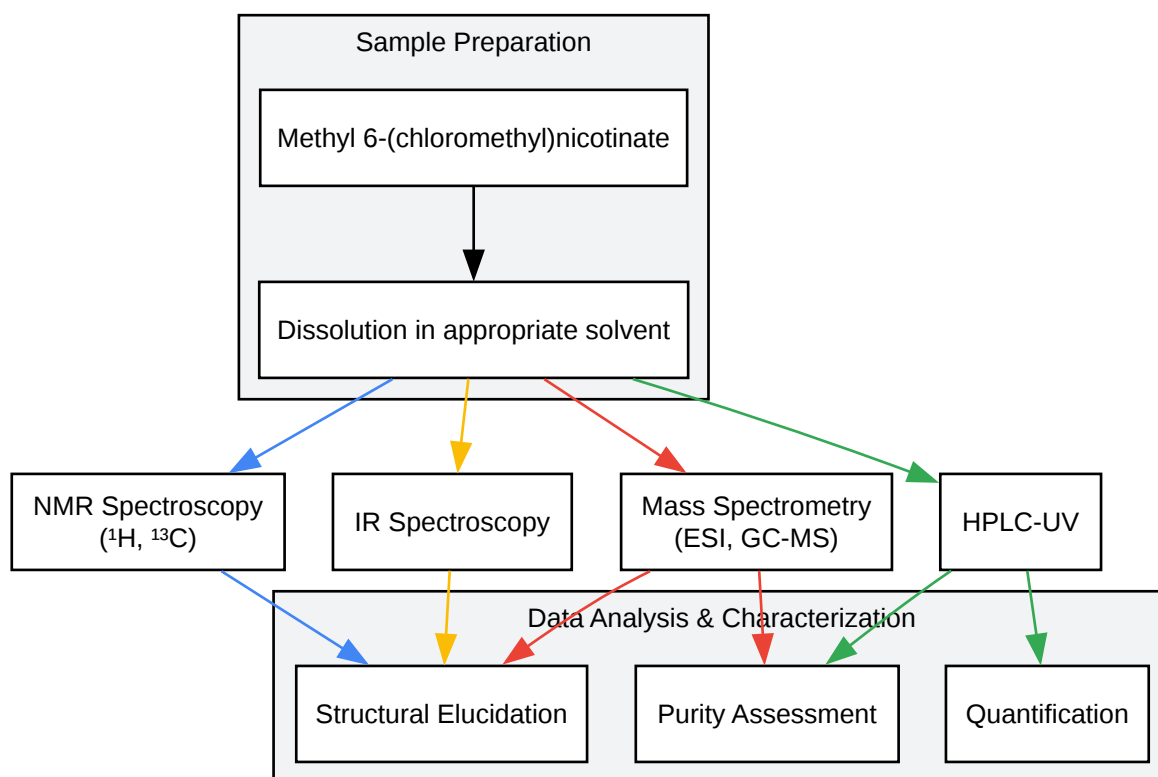
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Data Processing: Background subtraction.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at the λ_{max} of the compound (e.g., 265 nm).
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

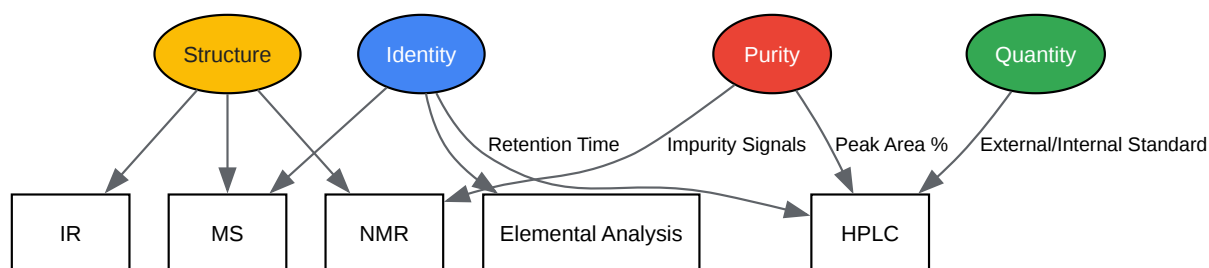
Visualizing the Analytical Workflow

The following diagrams illustrate a typical workflow for the characterization of a pharmaceutical intermediate like **Methyl 6-(chloromethyl)nicotinate** and the logical relationship between different analytical techniques.



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Caption: Analytical workflow for the characterization of **Methyl 6-(chloromethyl)nicotinate**.



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Caption: Interrelationship of analytical techniques and key characterization attributes.

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